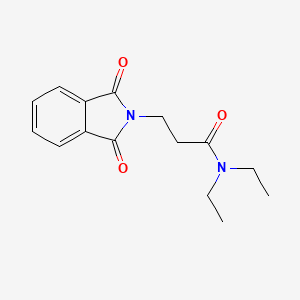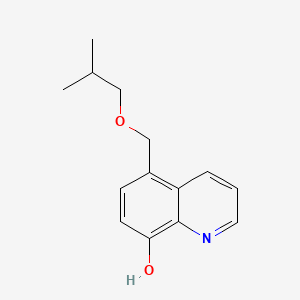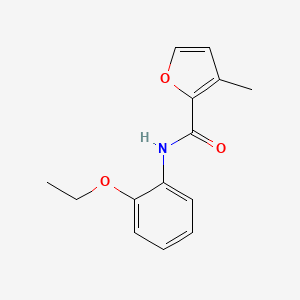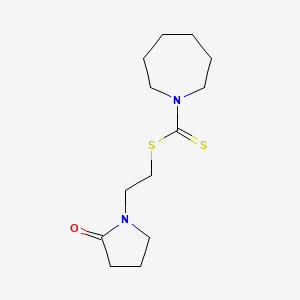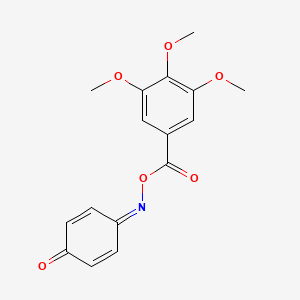
benzo-1,4-quinone O-(3,4,5-trimethoxybenzoyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzoquinone derivatives, such as the compound , often involves the oxidative demethylation of dimethoxybenzothiophenes, a process reported in the synthesis of a variety of benzo[b]thiophene-4,7-quinones (Valderrama & Valderrama, 1997). This method utilizes cerium (IV) ammonium nitrate for the oxidative process, highlighting a common approach in the synthesis of complex quinone structures.
Molecular Structure Analysis
Quinones, in general, have structures that can be analyzed using various spectroscopic techniques, including IR, UV, and NMR spectroscopy. For instance, new sterically hindered o-benzoquinones have been synthesized and characterized, providing insights into the steric effects on the molecular structure of such compounds (Arsenyev et al., 2020).
Chemical Reactions and Properties
The reactivity of quinones towards various reagents is a key area of study. For example, the reaction of 2,4,6-trimethylbenzonitrile N-oxide with di- and tetrasubstituted p-benzoquinones has been explored, revealing insights into the reactivity based on substituent effects (Shiraishi et al., 1978).
Physical Properties Analysis
The physical properties of quinones, such as solubility, melting point, and crystallinity, can be influenced by the presence of substituents and the overall molecular structure. These properties are crucial for understanding the behavior of these compounds in different environments and applications.
Chemical Properties Analysis
Quinones are known for their redox properties, which can be significantly altered by substituents. The electrochemical behavior of quinones, including their reduction potentials, is a critical aspect of their chemical properties and is essential for applications in areas such as energy storage (Arsenyev et al., 2020).
Propiedades
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)23-17-11-4-6-12(18)7-5-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWRCOTZLXRPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)ON=C2C=CC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxocyclohexa-2,5-dien-1-ylidene)amino 3,4,5-trimethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

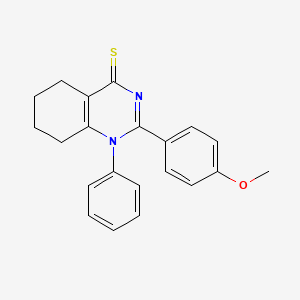

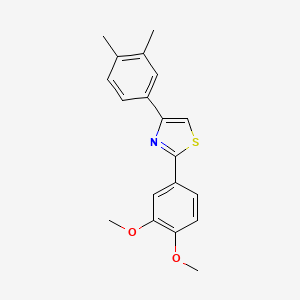
![4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}thiomorpholine](/img/structure/B5679446.png)
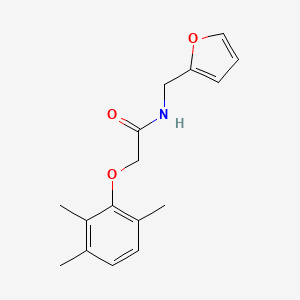
![[(3aS*,9bS*)-2-[(3,5-dimethylisoxazol-4-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5679458.png)

![5-[(4,4-difluoro-1-piperidinyl)carbonyl]-N-ethyl-2-pyrimidinamine](/img/structure/B5679468.png)
![[(3aS*,9bS*)-2-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5679484.png)
